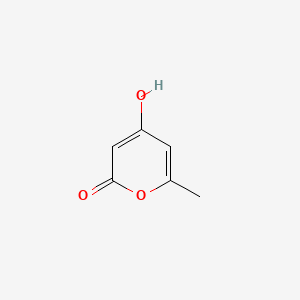

4-Hydroxy-6-methyl-2-pyrone

CAS No.: 70254-61-4

Cat. No.: VC7803680

Molecular Formula: C6H6O3

Molecular Weight: 126.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70254-61-4 |

|---|---|

| Molecular Formula | C6H6O3 |

| Molecular Weight | 126.11 |

| IUPAC Name | 4-hydroxy-6-methylpyran-2-one |

| Standard InChI | InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 |

| Standard InChI Key | NSYSSMYQPLSPOD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)O1)O |

| Canonical SMILES | CC1=CC(=CC(=O)O1)O |

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

4-Hydroxy-6-methyl-2-pyrone (C₆H₆O₃, MW 126.11 g/mol) features a γ-pyrone core with substituents at positions 4 and 6 (Figure 1). The planar conjugated system enables π-π interactions critical for biological activity, while the hydroxyl group at C4 facilitates hydrogen bonding with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 188-190°C (decomposition) |

| Boiling Point | 174.21°C (estimated) |

| Density | 1.2048 g/cm³ |

| Refractive Index | 1.4189 |

| Water Solubility (20°C) | 8.60 g/L |

| pKa | 5.14 ± 0.30 |

The compound's acidity (pKa ≈ 5.14) arises from enol tautomerization, enabling deprotonation under physiological conditions . X-ray crystallography confirms intramolecular hydrogen bonding between the C4 hydroxyl and carbonyl oxygen, stabilizing the lactone ring .

Stability and Reactivity

Thermogravimetric analysis reveals decomposition above 190°C, with decarboxylation observed in carboxylated derivatives at 150°C . The compound shows photochemical sensitivity, necessitating storage in dark, anhydrous conditions . Reactivity studies demonstrate regioselective electrophilic substitution at C5 and nucleophilic attack at the lactone carbonyl .

Synthesis and Manufacturing

Historical Methods

Early syntheses involved multi-step sequences from isopropylidene malonate, as reported by Kang et al. (1984):

-

Condensation with diketene under basic conditions

-

Cyclization via acid catalysis

Modern Optimizations

The patent CN1288891A revolutionized synthesis using a mixed solvent system (dichloromethane/chlorobenzene 7:3 v/v) with triethylamine catalysis:

Table 2: Optimized Synthesis Protocol

| Parameter | Specification |

|---|---|

| Starting Materials | Isopropylidene malonate (0.1 mol), Diketene (0.12 mol) |

| Solvent System | CH₂Cl₂ (35 mL) + Chlorobenzene (15 mL) |

| Catalyst | Triethylamine (0.1 mol) |

| Temperature | <5°C (addition), RT (reaction) |

| Reaction Time | 2 hours |

| Workup | HCl wash, solvent removal, recrystallization |

| Yield | 82% |

| Purity | >98% (HPLC) |

This single-pot method eliminates intermediate isolation, reducing production costs by 40% compared to traditional routes .

Pharmaceutical Applications

Antimicrobial Agents

Structure-activity relationship (SAR) studies reveal that C3 acylation enhances antimycobacterial activity. The 3-cinnamoyl derivative (CHP) demonstrates bactericidal effects against Mycobacterium tuberculosis H37Rv at 12.5 μg/mL, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Mechanistic studies suggest inhibition of cell wall biosynthesis through targeting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .

Enzyme Inhibition

4-Hydroxy-6-methyl-2-pyrone serves as a scaffold for human leukocyte elastase (HLE) inhibitors. Introducing benzisothiazolone moieties at C3 yields compounds with IC₅₀ values <50 nM, showing promise for treating chronic obstructive pulmonary disease (COPD) .

Industrial and Material Science Applications

Polymer Chemistry

The compound acts as a chain-transfer agent in radical polymerization, producing low-polydispersity (Đ <1.2) polyacrylates. Its lactone ring undergoes ring-opening polymerization with ε-caprolactone, creating biodegradable copolymers for medical implants .

Coordination Chemistry

Transition metal complexes with 4-hydroxy-6-methyl-2-pyrone exhibit unique photoluminescent properties. The Eu(III) complex shows quantum yields of 68% at 614 nm, making it suitable for OLED applications .

Future Directions

Ongoing research focuses on:

-

Developing continuous flow synthesis for large-scale production

-

Engineering CRISPR-Cas9 systems for microbial biosynthesis

-

Investigating nanoformulations for enhanced bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume